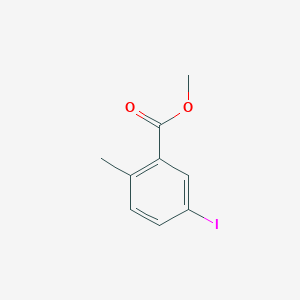

Methyl 5-iodo-2-methylbenzoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to methyl 5-iodo-2-methylbenzoate often involves complex organic reactions. For example, the preparation of esters of 2-iodoxybenzoic acid (IBX-esters) through the hypochlorite oxidation of the corresponding 2-iodobenzoate esters showcases a method that could be adapted for synthesizing methyl 5-iodo-2-methylbenzoate derivatives. These esters are identified as valuable oxidizing agents, indicating the potential for creating related compounds through oxidative strategies (Zhdankin et al., 2005).

Molecular Structure Analysis

The molecular structure and properties of compounds similar to methyl 5-iodo-2-methylbenzoate have been studied using density functional theory (DFT) and other spectroscopic methods. For instance, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated, revealing insights into the vibrational modes and molecular dynamics that could be applicable to the study of methyl 5-iodo-2-methylbenzoate (Saxena et al., 2015).

Chemical Reactions and Properties

Methyl 5-iodo-2-methylbenzoate's reactivity and properties can be inferred from studies on similar compounds. The hypervalent iodine oxidation of various substituted pyrazol-3(2H)-ones to yield methyl 2-alkynoates and methyl 2,3-alkadienoates highlights potential chemical reactions involving iodine and ester functionalities, which are relevant to understanding the chemical behavior of methyl 5-iodo-2-methylbenzoate (Moriarty et al., 1989).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and boiling point, are crucial for the application and handling of chemical compounds. Although specific data on methyl 5-iodo-2-methylbenzoate is not provided, studies on related compounds, such as the crystalline structure analysis of methyl 4-hydroxybenzoate, offer insights into how molecular interactions and crystal packing can influence these properties (Sharfalddin et al., 2020).

Chemical Properties Analysis

The chemical properties of methyl 5-iodo-2-methylbenzoate, such as reactivity towards nucleophiles or electrophiles, can be deduced from studies on structurally related compounds. For instance, the synthesis and antimicrobial screening of 2‐Aryl‐5‐((2‐arylthiazol‐4‐yl)methyl)‐1,3,4‐oxadiazole derivatives provide insights into the potential bioactivity and reactivity of methyl 5-iodo-2-methylbenzoate derivatives (Mhaske et al., 2017).

Applications De Recherche Scientifique

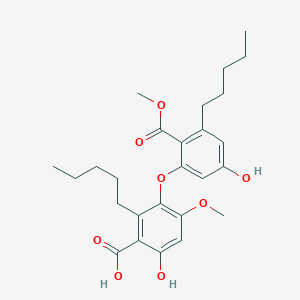

Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate : This study discusses a six-step process for the efficient large-scale synthesis of a compound derived from Methyl 5-iodo-2-methylbenzoate. This compound shows potential as a treatment for hyperproliferative and inflammatory disorders, as well as cancer (A. Kucerovy et al., 1997).

Potential as Antipsychotic Agents : A study on 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides indicates that they possess potent antidopaminergic properties. These compounds, related to Methyl 5-iodo-2-methylbenzoate, show potential as new antipsychotic agents (T. Högberg et al., 1990).

Anti-Lung Cancer Activity : 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene demonstrates potential as an anti-lung cancer agent. It exhibits in vitro activity against various human lung cancer cells (L. Zhou et al., 2020).

Brain Imaging Radiopharmaceuticals : A benzylated compound of calichemicin constituent, related to Methyl 5-iodo-2-methylbenzoate, shows potential for designing brain imaging radiopharmaceuticals, with similar brain uptake and tissue distribution (H. B. Patel et al., 1991).

Synthesis of Anti-Cancer Drug Intermediates : The study presents a method for synthesizing 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).

Chemical Oxidation Applications : Twisted tetramethyl-IBX, a compound related to Methyl 5-iodo-2-methylbenzoate, enables room-temperature oxidations of alcohols and sulfides in common organic solvents (J. N. Moorthy et al., 2011).

X-ray Structural Analysis : A study on the x-ray structure of methyl 5-nitro-2-methylbenzoate, a related compound, reveals insights into the effects of small structural changes on molecular conformation (B. Tinant et al., 1991).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2-iodo-5-methylbenzoate”, indicates that it is a combustible liquid and its containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to keep the product and empty container away from heat and sources of ignition .

Propriétés

IUPAC Name |

methyl 5-iodo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVIKPGEGLOGLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648638 | |

| Record name | Methyl 5-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-iodo-2-methylbenzoate | |

CAS RN |

103440-54-6 | |

| Record name | Methyl 5-iodo-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

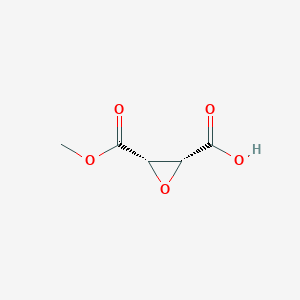

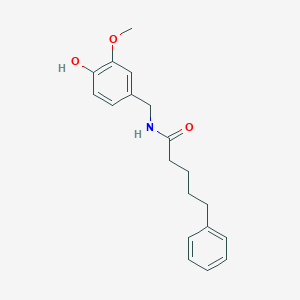

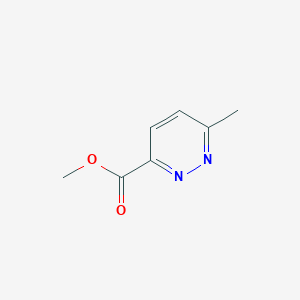

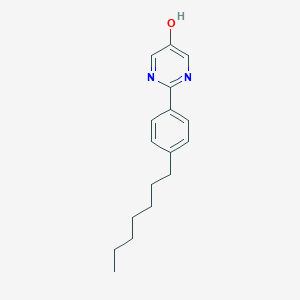

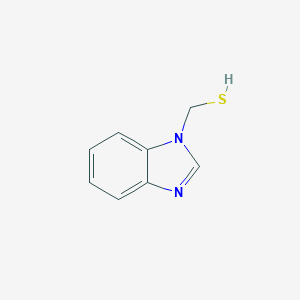

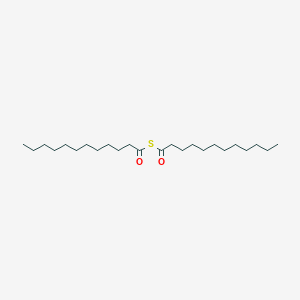

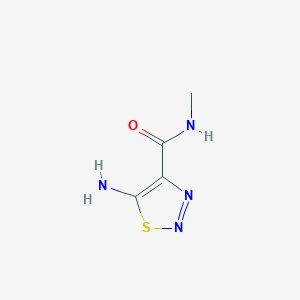

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.